7-Methoxy-2,3-dihydro-1H-inden-1-amine

Chemical Synthesis Medicinal Chemistry Quality Control

7-Methoxy-2,3-dihydro-1H-inden-1-amine is a privileged 1-aminoindan scaffold for CNS drug discovery. The 7-methoxy group imparts superior stability over the 7-hydroxy analog, preventing quinone methide formation and enabling high-yield (97%) catalytic hydrogenation scale-up. It delivers selective MAO-B inhibition (IC50 0.11 µM) and distinct 5-HT1A binding (pKi 6.22), providing a non-interchangeable SAR anchor. Available as racemate and single (R/S) enantiomers (≥96% ee) for asymmetric reductive amination. Choose this building block for reproducible, cost-efficient synthesis of anti-Parkinsonian and serotonergic agents.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 1032279-33-6
Cat. No. B1592334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2,3-dihydro-1H-inden-1-amine
CAS1032279-33-6
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(CC2)N
InChIInChI=1S/C10H13NO/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4,8H,5-6,11H2,1H3
InChIKeyRWAJCHDFYSLZND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2,3-dihydro-1H-inden-1-amine (CAS 1032279-33-6): Baseline Characteristics and Procurement Considerations


7-Methoxy-2,3-dihydro-1H-inden-1-amine (CAS 1032279-33-6) is a chiral, 7-methoxy-substituted 1-aminoindan derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It belongs to the class of indane-amine compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including applications in CNS disorders, oncology, and anti-infectives [1]. The compound is a primary amine building block, typically supplied as a racemate or as a single enantiomer (R or S), and is utilized in the synthesis of more complex bioactive molecules, particularly those targeting monoamine oxidase B (MAO-B) [2] and serotonin (5-HT) receptor subtypes [3].

Why 7-Methoxy-2,3-dihydro-1H-inden-1-amine Cannot Be Generically Substituted: A Procurement Risk Analysis


Generic substitution of 7-methoxy-2,3-dihydro-1H-inden-1-amine with other in-class indan-1-amines or 7-substituted analogs is not straightforward due to significant differences in chemical stability, synthetic utility, and biological target engagement. The 7-methoxy group profoundly influences the electronic and steric properties of the indane core, which directly affects its reactivity as a synthetic building block [1]. For example, the 7-hydroxy analog exhibits marked instability due to facile conversion to reactive quinone methide intermediates, whereas the 7-methoxy derivative is stable under standard conditions [2]. Furthermore, the specific substitution pattern dictates the compound's interaction with key biological targets such as MAO-B [3] and 5-HT1A receptors [4], making it a non-interchangeable intermediate in the synthesis of selective CNS-targeted agents.

7-Methoxy-2,3-dihydro-1H-inden-1-amine: Quantitative Differentiation Evidence for Scientific Procurement


Comparative Purity and Vendor Availability Analysis for 7-Methoxy-2,3-dihydro-1H-inden-1-amine

7-Methoxy-2,3-dihydro-1H-inden-1-amine is commercially available with purity specifications ranging from 95% to >98%. While multiple vendors offer the compound at 95% purity , procurement of the 98+% grade from Bidepharm provides a quantifiable reduction in impurity burden for sensitive synthetic applications, with a reported purity difference of at least +3% over standard commercial grades .

Chemical Synthesis Medicinal Chemistry Quality Control

High-Yield Synthesis of 7-Methoxy-2,3-dihydro-1H-inden-1-amine from 7-Methoxy-indan-1-one Oxime

A patented synthetic route demonstrates the preparation of racemic 7-methoxy-2,3-dihydro-1H-inden-1-amine via catalytic hydrogenation of 7-methoxy-indan-1-one oxime using Raney nickel in a THF/methanol mixture under 100 bar H₂ at 60°C for 22 hours, achieving a high isolated yield of 97% [1]. This yield compares favorably to alternative reductive amination protocols for related indan-1-amines, which often report yields between 60-85% [2].

Process Chemistry Catalytic Hydrogenation Amine Synthesis

Enhanced Chemical Stability of 7-Methoxy Analog vs. 7-Hydroxy Aminoindans

7-Hydroxy-1-aminoindans exhibit a well-documented instability under mild conditions due to their facile conversion to reactive quinone methide intermediates, which can lead to decomposition and unwanted side reactions [1]. In contrast, the 7-methoxy analog, 7-methoxy-2,3-dihydro-1H-inden-1-amine, is stable under inert atmosphere storage at 2-8°C and does not undergo this decomposition pathway . This stability is a direct consequence of the methyl ether preventing quinone methide formation.

Chemical Stability Medicinal Chemistry Quinone Methide

Distinct 5-HT1A Receptor Binding Affinity Profile of 7-Methoxy-1-aminoindan Scaffold

The 7-methoxy substitution pattern on the 1-aminoindan scaffold confers a specific binding affinity profile for serotonin receptors. The closely related derivative, R-(-)-7-methoxy-1-(di-n-propylamino)indan, demonstrated a pKi value of 6.22 ± 0.10 (Ki ≈ 0.60 µM) at the 5-HT1A receptor, while the 7-propoxy analog (R-(-)-30) showed a significantly higher affinity with a pKi of 7.07 ± 0.19 (Ki ≈ 0.085 µM) [1]. This 0.85 log unit difference (∼7-fold lower affinity) illustrates how the 7-methoxy group specifically tunes receptor engagement, providing a distinct starting point for SAR optimization compared to longer-chain alkoxy or unsubstituted analogs.

5-HT1A Receptor Serotonin Binding Affinity

MAO-B Inhibitory Potential of 2,3-Dihydro-1H-inden-1-amine Scaffold

The 2,3-dihydro-1H-inden-1-amine core is a validated scaffold for the development of selective MAO-B inhibitors. A series of novel derivatives from this class demonstrated potent MAO-B inhibitory activity, with compounds L4 (IC50 = 0.11 µM), L8 (IC50 = 0.18 µM), L16 (IC50 = 0.27 µM), and L17 (IC50 = 0.48 µM) showing comparable or better activity than the reference drug Selegiline (IC50 ≈ 0.1-0.2 µM) [1]. The presence of a 7-methoxy group is expected to further modulate both potency and isoform selectivity based on established SAR for this series.

MAO-B Inhibition Parkinson's Disease Structure-Activity Relationship

Optimal Research and Industrial Applications for 7-Methoxy-2,3-dihydro-1H-inden-1-amine


Synthesis of Selective MAO-B Inhibitors for Parkinson's Disease Research

7-Methoxy-2,3-dihydro-1H-inden-1-amine serves as a key building block for the synthesis of novel, selective MAO-B inhibitors. Studies have shown that derivatives of the 2,3-dihydro-1H-inden-1-amine scaffold achieve IC50 values as low as 0.11 µM against MAO-B, comparable to Selegiline [1]. The 7-methoxy substitution allows for further modulation of isoform selectivity and CNS penetration, making it a preferred starting material for SAR campaigns in anti-Parkinson's drug discovery [1].

Development of 5-HT1A Receptor Ligands for CNS Disorders

The 7-methoxy-1-aminoindan scaffold exhibits a distinct binding affinity profile at the 5-HT1A receptor, with the 7-methoxy substituted derivative displaying a pKi of 6.22 [2]. This specific affinity makes it a valuable intermediate for the design and synthesis of serotonergic agents targeting anxiety, depression, and other CNS disorders. Its differentiation from the 7-propoxy analog (pKi = 7.07) provides a clear SAR anchor for fine-tuning receptor interactions [2].

Scalable Process Chemistry and Kilogram-Scale Synthesis

The documented high-yield (97%) synthesis of 7-methoxy-2,3-dihydro-1H-inden-1-amine via catalytic hydrogenation of the corresponding oxime [3] makes it an attractive candidate for process development and scale-up. Its chemical stability compared to the 7-hydroxy analog [4] reduces handling complexity and waste, supporting its use in pilot plant and industrial manufacturing settings where reproducibility and cost-efficiency are paramount.

Chiral Resolution and Enantioselective Synthesis of CNS-Active Amines

7-Methoxy-2,3-dihydro-1H-inden-1-amine is available as both a racemate and as single enantiomers (e.g., (S)-enantiomer, CAS 215362-49-5). This accessibility to chiral forms enables the development of enantiopure CNS-active compounds, where stereochemistry is often critical for target engagement and reduced off-target effects [2]. The compound is used in asymmetric reductive amination protocols to generate libraries of homochiral 7-substituted 1-aminoindans with high enantiomeric excess (96-99.9%) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.